molecular formula C16H16N4O4 B2531343 1-(2-hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899742-88-2

1-(2-hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2531343
CAS No.: 899742-88-2
M. Wt: 328.328
InChI Key: WOMBMPZSVNJSDI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a bicyclic heterocyclic scaffold with demonstrated pharmacological relevance, particularly in anticancer and anticonvulsant research . Key structural features include:

The pyrazolo[3,4-d]pyrimidin-4-one core is structurally analogous to purines, enabling interactions with kinase ATP-binding pockets and other enzymatic targets .

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-24-12-4-2-11(3-5-12)14(22)9-19-10-17-15-13(16(19)23)8-18-20(15)6-7-21/h2-5,8,10,21H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMBMPZSVNJSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxyethyl group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methoxyphenyl moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer properties. Specific studies have demonstrated that similar derivatives can inhibit the proliferation of various cancer cell lines. For instance, a related pyrazolo[3,4-d]pyrimidine derivative showed significant cytotoxicity against lung cancer cells (A549) with an IC50 value of 2.24 µM, suggesting that the scaffold is crucial for anticancer efficacy .

Mechanisms of Action :

  • Induction of Apoptosis : Flow cytometric analysis has shown that these compounds can induce apoptosis in cancer cells at low concentrations.
  • Kinase Inhibition : Some derivatives act as inhibitors of kinases involved in cancer progression, such as Aurora-A kinase and CDK2 .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazolo[3,4-d]pyrimidines have been studied for their ability to modulate inflammatory pathways, which may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. The structural features inherent to pyrazolo[3,4-d]pyrimidines could enhance their interaction with microbial targets, leading to effective inhibition .

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. One derivative exhibited remarkable selectivity towards breast cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing therapeutic indices .

Case Study 2: Anti-inflammatory Mechanisms

In a model of induced inflammation, a pyrazolo[3,4-d]pyrimidine derivative was shown to significantly reduce pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6), indicating its potential use in managing chronic inflammatory conditions .

Research Findings

Recent literature underscores the importance of structural modifications in enhancing the biological activity of pyrazolo[3,4-d]pyrimidines. For example:

StudyFindings
Demonstrated significant anticancer activity against A549 cells with low IC50 values.
Reported anti-inflammatory effects through cytokine modulation.
Showed antimicrobial efficacy against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one)

  • Structural Differences :
    • Position 1 : Replaces 2-hydroxyethyl with 4-methoxyphenyl, increasing hydrophobicity.
    • Position 5 : Contains a piperazine-linked methoxyphenyl group, introducing basicity and enhanced solubility in acidic environments.
  • Pharmacological Impact :
    • Epimidin exhibits anticonvulsant activity due to piperazine’s interaction with neurotransmitter receptors. In contrast, the hydroxyethyl group in the target compound may favor kinase inhibition via improved solubility .
  • Analytical Methods : Both compounds require HPLC for quantification, but Epimidin’s piperazine moiety shortens retention time (7.22 min) compared to the target compound’s more hydrophobic 4-methoxyphenyl group .

6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Structural Differences: Position 1: Fluorinated hydroxyphenyl group enhances metabolic stability via fluorine’s electron-withdrawing effects.
  • Pharmacological Impact :
    • Fluorine improves blood-brain barrier penetration, making this derivative suitable for CNS-targeted therapies. The target compound’s hydroxyethyl group may limit CNS uptake but improve peripheral bioavailability .

CBS-1 (Compound 37 from )

  • Structural Differences: Hybrid Structure: Incorporates a urea moiety at position 1, enabling hydrogen-bond donor-acceptor interactions. Position 5: Lacks the methoxyphenyl-oxoethyl chain, instead featuring simpler alkyl groups.
  • Pharmacological Impact :
    • CBS-1 shows potent cytotoxicity (IC₅₀ < 1 µM in A549 lung cancer cells) by inducing caspase-3 activation and suppressing NF-κB. The target compound’s methoxyphenyl group may modulate kinase selectivity compared to CBS-1’s urea-driven apoptosis pathways .

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Derivatives

  • Structural Differences: Core Modification: Thiazolo ring fusion replaces pyrimidinone, altering electronic properties. Substituents: Varied phenyl groups at position 6 (e.g., chlorophenyl, methylbenzoyl).
  • The target compound’s oxoethyl chain offers conformational flexibility absent in these derivatives .

Biological Activity

1-(2-hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidin-4-one core structure, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl and hydroxyethyl substituents contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, in a study evaluating its effects on HepG2 and MDA-MB-231 cell lines, it showed an IC50 value of 27.1 μM against MDA-MB-231 cells, indicating moderate activity (Table 1) .

Cell LineIC50 (μM)
HepG274.2
MDA-MB-23127.1

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited significant activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25.1 μM, suggesting it could be a promising candidate for treating infections caused by resistant strains .

Antiparasitic Activity

In addition to its antibacterial properties, the compound has shown antiparasitic activity against Trypanosoma and Leishmania species. It was found to have an IC50 value of approximately 9.5 μM against Trypanosoma cruzi, indicating potential for treating Chagas disease .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. The presence of the pyrazole moiety is thought to play a crucial role in modulating these pathways.

Study 1: Anticancer Screening

A study conducted by Rahimizadeh et al. synthesized various pyrazole derivatives and assessed their cytotoxicity against cancer cell lines including MDA-MB-231. The results indicated that compounds with similar structural features to our target compound displayed promising anticancer activity .

Study 2: Antimicrobial Efficacy

Research published in MDPI evaluated a series of pyrazole derivatives for their antimicrobial efficacy against standard bacterial strains. The target compound demonstrated comparable activity against MRSA and other pathogens, supporting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving pyrazolo-pyrimidinone scaffolds. For example, highlights refluxing aldehydes (e.g., 4-methoxybenzaldehyde), urea derivatives, and catalysts (e.g., ZnCl₂) in solvent systems like n-heptane-toluene. Optimization involves adjusting molar ratios, catalyst loading (e.g., p-toluenesulfonic acid in ), and reflux duration. Scalability requires solvent selection for efficient purification (e.g., recrystallization in ethanol/water) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze ¹H/¹³C NMR peaks to verify substituents (e.g., methoxyphenyl protons at δ ~3.8 ppm, hydroxyethyl protons at δ ~3.5–4.0 ppm). demonstrates NH₂ group identification at δ 7.26 ppm in pyrimidinone derivatives .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3500 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What computational methods predict the physicochemical and drug-like properties of this compound?

  • Methodological Answer : Employ tools like SwissADME or Molinspiration to calculate logP (lipophilicity), topological polar surface area (TPSA), and adherence to Lipinski’s Rule of Five. utilized computational studies to assess oral bioavailability, highlighting the importance of TPSA <140 Ų and hydrogen bond donors/acceptors ≤5/10 .

Advanced Research Questions

Q. How do the 4-methoxyphenyl and 2-hydroxyethyl substituents influence electronic properties and bioactivity?

  • Methodological Answer :

  • Electronic Effects : The 4-methoxyphenyl group enhances electron density via resonance, potentially improving binding to aromatic receptors (e.g., kinase ATP pockets). The hydroxyethyl moiety introduces hydrogen-bonding capacity, as seen in ’s hydrogen-bonded crystal structures .
  • Bioactivity : Use docking simulations (AutoDock Vina) to compare binding affinities of analogs. For example, ’s pyrazolo-pyrimidinone derivatives show activity against enzymes like phosphodiesterases, which can be validated via in vitro assays .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation. notes limitations of in vitro models for in vivo predictions, necessitating structural modifications (e.g., fluorination to block metabolic sites) .
  • Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride salts in ) or nanoencapsulation to enhance bioavailability .

Q. How can X-ray crystallography address conformational disorder in this compound’s crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement software (SHELXL) resolves disorder. For example, used data-to-parameter ratios >10 and restrained refinement for disordered residues. Hydrogen-bonding networks (e.g., N–H···O in ) stabilize crystal packing .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For phosphodiesterase inhibitors ( ), measure IC₅₀ values with varying ATP concentrations .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects, critical for drug development .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s solubility and crystallinity?

  • Methodological Answer :

  • Solubility : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4). Conflicting data may arise from polymorphic forms; ’s hydrochloride salt improved solubility vs. free base .
  • Crystallinity : Compare DSC/TGA thermograms to identify amorphous vs. crystalline phases. SCXRD ( ) confirms lattice packing efficiency .

Q. What statistical approaches analyze variability in biological replicate experiments?

  • Methodological Answer : Apply ANOVA or mixed-effects models to distinguish technical vs. biological variability. For IC₅₀ determinations (e.g., ), use nonlinear regression (GraphPad Prism) with 95% confidence intervals .

Tables of Key Data

Property Method Reference
LogPComputational (SwissADME)
TPSAComputational (Molinspiration)
IC₅₀ (Phosphodiesterase)In vitro enzymatic assay
Solubility (HCl salt)Shake-flask/HPLC
Crystal Structure ResolutionSCXRD (SHELXL)

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